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molecular formula C18H22N2O B8509130 4-[2-(4-Hexylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 33228-49-8

4-[2-(4-Hexylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No. B8509130
M. Wt: 282.4 g/mol
InChI Key: YWILTCMUUXDNMA-UHFFFAOYSA-N
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Patent
US04775223

Procedure details

30.1 g (0.17 M) of 4-hexylaniline was cooled to 0° C. or below, 85 gof 10% aqueous hydrochloric acid solution was added, and then a solution of11.6 g of sodium nitrite in 68 g of water was added. During the addition, the mixture was cooled so as not to exceed 0° C. After the addition, the mixture was allowed to react for 30 minutes, transferred into a dropping funnel and added dropwise into 170 g of an 8% NaOH aqueoussolution containing 16 g of phenol held at 5° C. or below. After theaddition, the mixture was stirred for 0.5 hour, and then 10% hydrochloric acid aqueous solution was added thereto until a pH of 5-6 to precipitate the reaction product. The precipitate was separated by filtration, washed with water and dried overnight under reduced pressure. After the drying, the product was washed with 500 ml of petroleum ether and further dried under reduced pressure to obtain 29.6 g (0.10M) of 4-hydroxy-4'-hexylazobenzene. The yield was 59%.
Quantity
30.1 g
Type
reactant
Reaction Step One
[Compound]
Name
gof
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
68 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl.[N:15]([O-])=O.[Na+].[OH-].[Na+].[C:21]1([OH:27])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O>[OH:27][C:21]1[CH:26]=[CH:25][C:24]([N:15]=[N:11][C:10]2[CH:9]=[CH:8][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:13][CH:12]=2)=[CH:23][CH:22]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
C(CCCCC)C1=CC=C(N)C=C1
Step Two
Name
gof
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
68 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
16 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After theaddition, the mixture was stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled so as not
CUSTOM
Type
CUSTOM
Details
to exceed 0° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to react for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
transferred into a dropping funnel
CUSTOM
Type
CUSTOM
Details
held at 5° C. or below
CUSTOM
Type
CUSTOM
Details
until a pH of 5-6 to precipitate the reaction product
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight under reduced pressure
Duration
8 (± 8) h
WASH
Type
WASH
Details
After the drying, the product was washed with 500 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
further dried under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)N=NC1=CC=C(C=C1)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 29.6 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 120.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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